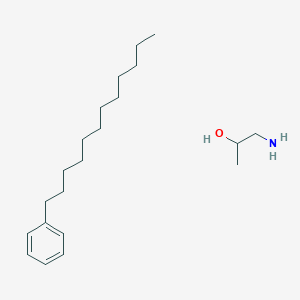
Isopropanolamine dodecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropanolamine dodecylbenzenesulfonate is a white to light yellow granular solid that is soluble in water . It is primarily used as a detergent due to its surfactant properties . This compound is an anionic surfactant, which means it carries a negative charge when dissolved in water, enhancing its ability to remove dirt and grease.
Preparation Methods
Isopropanolamine dodecylbenzenesulfonate is synthesized through the reaction of dodecylbenzenesulfonic acid with isopropanolamine . The reaction typically occurs in an aqueous medium, and the resulting product is an amber or yellow liquid at room temperature . Industrial production methods involve the use of large-scale reactors where the reactants are mixed under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Isopropanolamine dodecylbenzenesulfonate undergoes several types of chemical reactions:
Neutralization: It reacts with bases to form salts and water, generating heat in the process.
Catalysis: It can catalyze organic reactions due to its acidic nature.
Oxidation and Reduction: While it does not typically act as an oxidizing or reducing agent, such behavior is not impossible.
Common reagents used in these reactions include strong bases like sodium hydroxide for neutralization and various organic compounds for catalysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropanolamine dodecylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Medicine: Its surfactant properties make it useful in formulations for drug delivery systems.
Mechanism of Action
The mechanism of action of isopropanolamine dodecylbenzenesulfonate involves its ability to reduce surface tension, allowing it to emulsify oils and suspend dirt particles in water . This makes it highly effective as a cleaning agent. In biological systems, it can interact with cell membranes, leading to changes in cell permeability and potential cytotoxic effects .
Comparison with Similar Compounds
Isopropanolamine dodecylbenzenesulfonate is similar to other dodecylbenzenesulfonate salts, such as sodium dodecylbenzenesulfonate and TEA-dodecylbenzenesulfonate . it has higher detergency than linear alkylbenzene sulfonate, making it more effective in cleaning applications . Other similar compounds include:
- Sodium dodecylbenzenesulfonate
- TEA-dodecylbenzenesulfonate
- Sodium decylbenzenesulfonate
- Sodium tridecylbenzenesulfonate
These compounds share similar surfactant properties but differ in their specific applications and effectiveness.
Properties
CAS No. |
42504-46-1 |
|---|---|
Molecular Formula |
C21H39NO |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-aminopropan-2-ol;dodecylbenzene |
InChI |
InChI=1S/C18H30.C3H9NO/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-3(5)2-4/h11,13-14,16-17H,2-10,12,15H2,1H3;3,5H,2,4H2,1H3 |
InChI Key |
BUYGZEAOFCSTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1.CC(CN)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


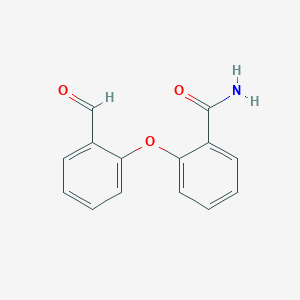

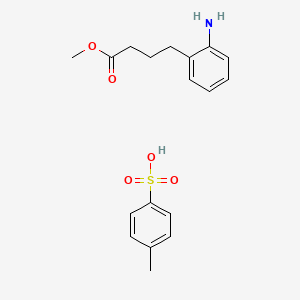
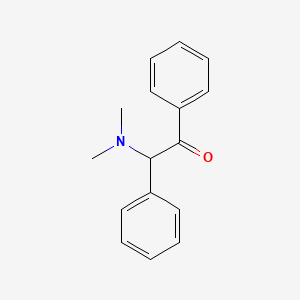
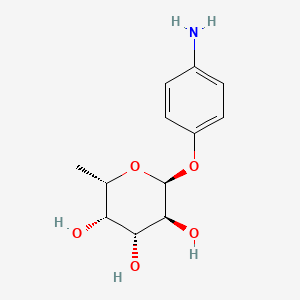
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
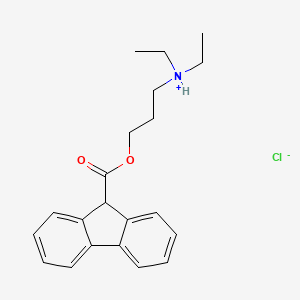
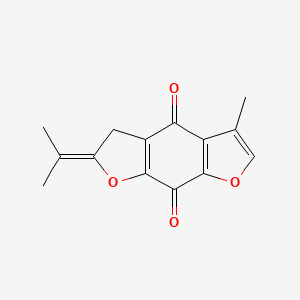
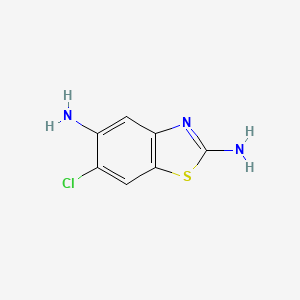


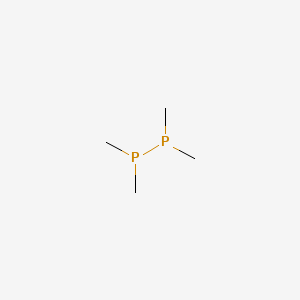
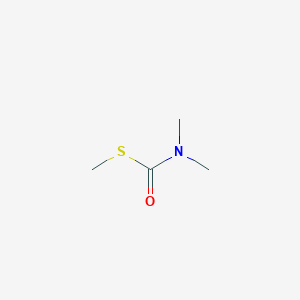
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
